molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Cat. No. B1311399
M. Wt: 109.13 g/mol
InChI Key: CVRWHBCQJCUBFE-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the CAS Number: 769895-06-9 . It has a molecular weight of 109.13 . It is a light yellow to brown solid . This compound has been identified as a potent inhibitor of Aurora kinases .


Synthesis Analysis

The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of a potent inhibitor of Aurora kinases .


Molecular Structure Analysis

The InChI code for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is 1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) .


Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a light yellow to brown solid . It has a molecular weight of 109.13 . The storage temperature is +4C .

Scientific Research Applications

Aurora Kinase Inhibition

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases . Aurora kinases are a family of enzymes that play a crucial role in cell division. Inhibiting these kinases can prevent the growth of cancer cells .

Antitumor Activity

The compound has shown significant antitumor activity. It has low nanomolar potency against additional anticancer kinase targets . This makes it a promising candidate for the development of new anticancer drugs .

Anti-Inflammatory Properties

Pyrazole derivatives, including 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anticancer Properties

1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been developed and assessed for their antitumor potential against the HCT-116 cancer cell line . This indicates the potential use of this compound in cancer therapy .

Pharmacokinetic Properties

The compound has favorable chemico-physical and pharmacokinetic properties . This means it has the potential to be developed into a drug that can be effectively absorbed, distributed, metabolized, and excreted by the body .

Broad Therapeutic Profile

Pyrazole, the core structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, is known to have a broad therapeutic profile. It has been reported to have anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic properties, and more . This suggests that 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole could potentially be used in a wide range of therapeutic applications .

Future Directions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has been identified as a potent inhibitor of Aurora kinases , which are found to be overexpressed in cancer . Therefore, it has potential for further development as an anticancer agent .

properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWHBCQJCUBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
D Fancelli, J Moll, M Varasi, R Bravo… - Journal of medicinal …, 2006 - ACS Publications
The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives toward the inhibition of Aurora kinases led to the identification of compound 9d. This is …
Number of citations: 239 pubs.acs.org
XG Bai, DK Yu, JX Wang, H Zhang, HW He… - Bioorganic & medicinal …, 2012 - Elsevier
A series of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were designed and synthesized. These derivatives were initially evaluated for their in vitro …
Number of citations: 15 www.sciencedirect.com
S Gelin, B Chantegrel, M Chabannet - Synthetic Communications, 1982 - Taylor & Francis
The reaction of acetyl tetronic acid la with phenylhydrazine had been reported to lead to 3-(1-phenylhydrazonoethyl)-tetronic acid 3, which by ring closure afforded the pyrazole-lactone …
Number of citations: 13 www.tandfonline.com
P Pevarello, D Fancelli, A Vulpetti, R Amici… - Bioorganic & medicinal …, 2006 - Elsevier
We have recently reported about a new class of Aurora-A inhibitors based on a bicyclic tetrahydropyrrolo[3,4-c]pyrazole scaffold. Here we describe the synthesis and early expansion of …
Number of citations: 69 www.sciencedirect.com
X Wang, Y Xu, Z Zong, J Cai, C Chen, Q Zhang… - Bioorganic & Medicinal …, 2022 - Elsevier
With the aim to discover a novel potent potassium-competitive acid blocker (P-CAB) agent, a series of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4–c]pyrazole derivatives were synthesized, …
Number of citations: 3 www.sciencedirect.com
WB Xia, XG Bai, HT Liu, JX Wang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C13H20N4O4, contains two crystallographically independent molecules in which the dihedral angles between the fused pyrrole and pyrazole …
Number of citations: 2 scripts.iucr.org
ZJ CHU, XG BAI, YC WANG… - Chinese Journal of …, 2014 - ccspublishing.org.cn
Two compounds CoCl 4 (Athpp) 2· 2H 2 O (1) and CuCl 4 (Athpp) 2 (2) were respectively obtained by the reactions of 3-amino-1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazole (Athpp) with …
Number of citations: 0 www.ccspublishing.org.cn
D Fancelli, D Berta, S Bindi, A Cameron… - Journal of medicinal …, 2005 - ACS Publications
Potent and selective Aurora kinase inhibitors were identified from the combinatorial expansion of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bi-cycle, a novel and versatile scaffold …
Number of citations: 174 pubs.acs.org
MG Brasca, C Albanese, R Amici… - ChemMedChem …, 2007 - Wiley Online Library
We have recently reported a new class of CDK2/cyclin A inhibitors based on a bicyclic tetrahydropyrrolo[3,4‐c]pyrazole scaffold. The introduction of small alkyl or cycloalkyl groups in …
V Pittala - academia.edu
We have recently reported about a new class of Aurora-A inhibitors based on a bicyclic tetrahydropyrrolo [3, 4-c] pyrazole scaffold. Here we describe the synthesis and early expansion …
Number of citations: 0 www.academia.edu

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